molecular formula C23H20N2OS B5011558 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine

10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine

Cat. No. B5011558
M. Wt: 372.5 g/mol
InChI Key: PVUDUHXORQNBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine, also known as fluphenazine, is a phenothiazine derivative that is commonly used as an antipsychotic medication. It is a potent dopamine antagonist that works by blocking the dopamine receptors in the brain. Fluphenazine is used to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and severe anxiety.

Mechanism of Action

Fluphenazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure. By blocking the dopamine receptors, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychiatric disorders.
Biochemical and physiological effects:
Fluphenazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of prolactin, a hormone that is involved in lactation and reproductive functions. Fluphenazine has also been found to cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.

Advantages and Limitations for Lab Experiments

Fluphenazine has several advantages for use in lab experiments. It is a well-established antipsychotic medication that has been extensively studied for its therapeutic effects. Fluphenazine is also readily available and relatively inexpensive compared to other antipsychotic medications. However, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine has several limitations for use in lab experiments. It has a narrow therapeutic index, which means that the dose must be carefully monitored to avoid toxicity. Fluphenazine can also cause a range of side effects, which can interfere with the experimental results.

Future Directions

There are several future directions for the study of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine. One area of research is the development of new formulations and delivery methods for this compound. This could include the development of long-acting injectable formulations or transdermal patches. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome. Additionally, there is a need for further studies to investigate the long-term effects of this compound on the brain and the body.

Synthesis Methods

The synthesis of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine involves the reaction of 3,4-dihydro-2(1H)-isoquinolinone with 10-chloro-10H-phenothiazine in the presence of a base. The reaction yields this compound as the final product.

Scientific Research Applications

Fluphenazine has been extensively studied for its therapeutic effects on various psychiatric disorders. It has been found to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and severe anxiety. Fluphenazine has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenothiazin-10-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)25/h1-12H,13-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUDUHXORQNBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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